2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid
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Overview
Description
2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds. One common method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a receptor ligand, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have similar biological activities, such as enzyme inhibition and receptor modulation.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal and antischistosomal activities.
Thieno[2,3-b]pyridines: These compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-d][1,2,4]triazine core with a pyridine moiety enhances its potential as a versatile scaffold for drug development and other applications.
Biological Activity
The compound 2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a novel synthetic derivative belonging to the pyrazolo-triazine class of compounds. Its structural complexity and the presence of multiple heterocycles suggest significant potential for biological activity, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₂H₉N₅O₃
- Molecular Weight: 271.23 g/mol
- CAS Number: 1707372-64-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[1,5-d][1,2,4]triazine family. For instance, derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .
Case Study:
A study demonstrated that a related compound exhibited stronger cytotoxic effects than cisplatin in breast cancer cells while sparing normal cells. The compound increased apoptosis via caspase activation and promoted autophagy through mTOR inhibition . This suggests that this compound may possess similar or enhanced capabilities.
Anti-inflammatory Effects
Compounds containing triazine moieties have been evaluated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit COX enzymes, which are pivotal in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of apoptotic pathways through caspase cascades.
- Signal Transduction Modulation: Inhibition of NF-κB and activation of p53-related pathways.
- Autophagy Promotion: Increased formation of autophagosomes and modulation of mTOR signaling.
Research Findings
In vitro studies have consistently shown that pyrazolo-triazine derivatives exhibit selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications as it minimizes side effects associated with traditional chemotherapeutics.
Example Studies
A notable study evaluated a series of pyrazolo-triazine derivatives for their anticancer properties and found that specific modifications to the triazine ring enhanced cytotoxicity against breast cancer cell lines while significantly reducing effects on non-cancerous cells . Another study focused on anti-inflammatory properties reported that certain derivatives effectively reduced pain responses in animal models by modulating COX activity .
Properties
Molecular Formula |
C12H9N5O3 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-(4-oxo-2-pyridin-4-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid |
InChI |
InChI=1S/C12H9N5O3/c18-11(19)6-16-12(20)10-5-9(15-17(10)7-14-16)8-1-3-13-4-2-8/h1-5,7H,6H2,(H,18,19) |
InChI Key |
QHFSYTMAOKVJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
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